(2S)-3-Cyclohexyl-2-methylpropan-1-amine
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Overview
Description
(2S)-3-Cyclohexyl-2-methylpropan-1-amine is an organic compound with a unique structure characterized by a cyclohexyl group attached to a 2-methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclohexyl-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexyl bromide and 2-methylpropan-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the amine, facilitating nucleophilic substitution.
Procedure: The deprotonated amine attacks the cyclohexyl bromide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Cyclohexyl-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
(2S)-3-Cyclohexyl-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Cyclohexyl-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Cyclohexyl-2-methylpropan-1-ol: Similar structure but with an alcohol group instead of an amine.
(2S)-3-Cyclohexyl-2-methylpropan-1-acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
(2S)-3-Cyclohexyl-2-methylpropan-1-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVMMURYISEFJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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